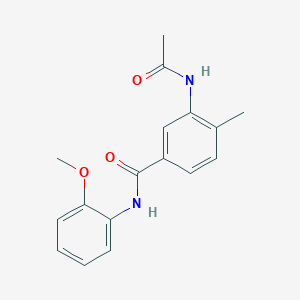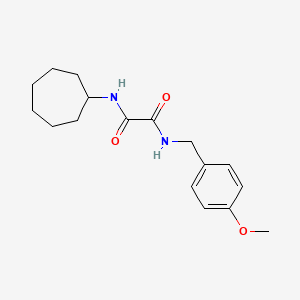![molecular formula C17H19ClO4 B5025785 2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5025785.png)
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene, also known as Bis(2-(2-(2-chloro-4-methylphenoxy)ethoxy)phenyl)methane (BCEP), is an organic compound that has been widely used in scientific research. BCEP is a member of the diphenylmethane family, which is known for its potential applications in the fields of pharmacology, material science, and organic chemistry. In
Mecanismo De Acción
The mechanism of action of BCEP is not fully understood. However, it is believed that BCEP exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. BCEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BCEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BCEP has been shown to have a range of biochemical and physiological effects. BCEP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BCEP has also been shown to reduce the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the process of forming new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCEP has several advantages for use in lab experiments. BCEP is relatively easy to synthesize, and it is stable under normal laboratory conditions. BCEP is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, BCEP has some limitations as well. BCEP is not very water-soluble, which limits its use in aqueous solutions. BCEP is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on BCEP. One potential direction is to explore the use of BCEP as a potential drug candidate for the treatment of cancer and inflammation. Another potential direction is to explore the use of BCEP as a building block in the synthesis of new organic compounds with potential applications in material science and organic chemistry. Finally, further research is needed to fully understand the mechanism of action of BCEP and to optimize its synthesis and use in scientific research.
Métodos De Síntesis
The synthesis of BCEP involves the reaction of 2,2-bis(4-methoxyphenyl)propane-1,3-diol with 2-chloro-4-methylphenol in the presence of a strong acid catalyst. The reaction proceeds through an etherification reaction, which results in the formation of BCEP. The yield of BCEP can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
BCEP has been widely used in scientific research as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. BCEP has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent. BCEP has also been used as a building block in the synthesis of various organic compounds, such as liquid crystals, polymers, and dendrimers.
Propiedades
IUPAC Name |
2-chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-12-7-8-14(13(18)11-12)21-9-10-22-17-15(19-2)5-4-6-16(17)20-3/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJGQXSCOIXKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)
![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)

![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)

![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5025791.png)
